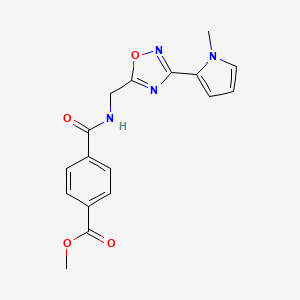

methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

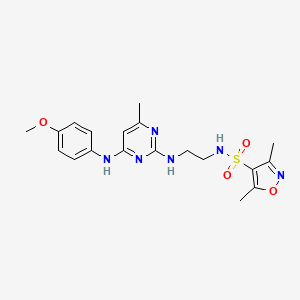

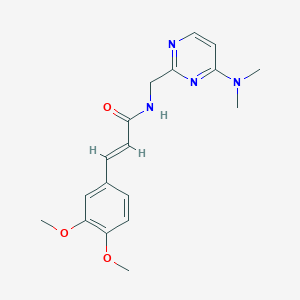

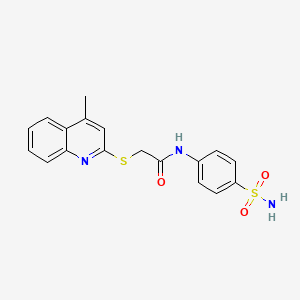

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like the one found in 3-(1-Methyl-1H-pyrrol-2-yl)pyridine . It also contains an oxadiazole ring, a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The benzoate moiety is a common functional group in organic chemistry, derived from benzoic acid.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole and oxadiazole rings in separate steps, followed by their connection via a carbamoyl linkage. The benzoate group could then be added through an esterification reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrrole and oxadiazole rings would contribute to the compound’s aromaticity, while the benzoate group would likely confer some degree of polarity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the heterocyclic rings and the benzoate group. The pyrrole ring, for example, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structural features. For instance, its solubility might be affected by the polar benzoate group, while its stability could be influenced by the aromatic heterocycles .Applications De Recherche Scientifique

Electropolymerization and Electrochemical Applications

Self-assembled Monolayers for Polymer Enhancement : Research on aromatic pyrrole derivatives, including those with methyl groups, has focused on improving the properties of poly(pyrrole) layers through electropolymerization. These derivatives have been used to create self-assembled monolayers on gold, which serve as a base for copolymerization with pyrrole. This process leads to smoother, more homogenous surface structures and improved conductivity at the metal/polymer interface, suggesting applications in electronics and materials science (Schneider et al., 2017).

Synthesis and Chemical Properties

Scaffold for Highly Functionalized Compounds : A study on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates highlights the use of similar compounds as scaffolds for creating highly functionalized derivatives. These scaffolds are key in developing new compounds with various applications, indicating the versatility of methyl 4-(((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)benzoate in synthetic chemistry (Ruano et al., 2005).

Luminescent Properties for Display Technologies

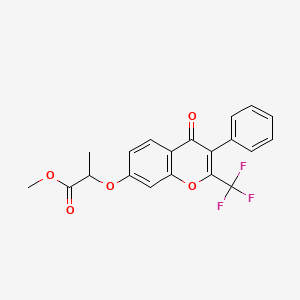

Photo-luminescent Property of Mesogens : The study of 1,3,4-oxadiazole derivatives, including those with methyl groups, has revealed their potential in creating mesophases with wide temperature ranges and strong blue fluorescence emissions. This suggests their utility in the development of new materials for display technologies and lighting applications, where fluorescence and stability are crucial (Han et al., 2010).

Crystal Engineering and Material Science

Inducing Phase Transitions in High-Z′ Structures : The study of methyl 2-(carbazol-9-yl)benzoate, a compound structurally similar to the subject molecule, under high pressure has revealed its ability to undergo phase transitions from a Z′ = 8 structure to a Z′ = 2 structure. This unique behavior underlines the compound's potential in crystal engineering and materials science, particularly in understanding and manipulating the structural properties of materials for various applications (Johnstone et al., 2010).

Antimicrobial Activities

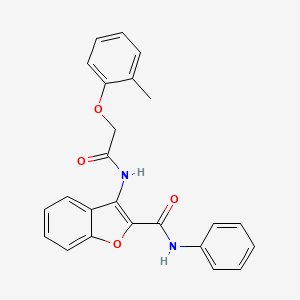

Derivatives for Antimicrobial Applications : The creation of novel pyrazoles, oxadiazoles, and isoxazole derivatives bearing the benzofuran moiety, related to the structural framework of the compound , has been investigated for their antimicrobial activities. This research suggests the potential of these compounds in the development of new antimicrobial agents, highlighting the versatility of the this compound structure in medicinal chemistry (Siddiqui et al., 2013).

Propriétés

IUPAC Name |

methyl 4-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-21-9-3-4-13(21)15-19-14(25-20-15)10-18-16(22)11-5-7-12(8-6-11)17(23)24-2/h3-9H,10H2,1-2H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCUIRMIWMZNJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,3S)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2463223.png)

![Tert-butyl N-[(1R,2S)-2-aminocyclobutyl]carbamate;2,2,2-trifluoroacetic acid](/img/structure/B2463233.png)

![7-(Bromomethyl)-9,9-difluorodispiro[3.0.35.14]nonane](/img/structure/B2463234.png)